Cotarnine iodide

Salt form selection Gravimetric dosing Molar equivalence

Cotarnine iodide (CAS 30936-27-7; molecular formula C₁₂H₁₄INO₃; molecular weight 347.15 g/mol) is a quaternary ammonium salt of the tetrahydroisoquinoline alkaloid cotarnine, featuring an isoquinolinium core fused with a 1,3-dioxolo ring and bearing 4-methoxy and 6-methyl substituents. The compound is obtained as the iodide salt of cotarnine, itself an oxidative degradation product of the phthalide isoquinoline alkaloid noscapine (narcotine) isolated from Papaver somniferum.

Molecular Formula C12H14INO3
Molecular Weight 347.15 g/mol
CAS No. 30936-27-7
Cat. No. B019031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCotarnine iodide
CAS30936-27-7
Synonyms7,8-Dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium Iodide; 
Molecular FormulaC12H14INO3
Molecular Weight347.15 g/mol
Structural Identifiers
SMILESC[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-]
InChIInChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1
InChIKeyNBQXHDRCUOJFQO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cotarnine Iodide (CAS 30936-27-7): Physicochemical Identity and Compound Class Baseline for Procurement Evaluation


Cotarnine iodide (CAS 30936-27-7; molecular formula C₁₂H₁₄INO₃; molecular weight 347.15 g/mol) is a quaternary ammonium salt of the tetrahydroisoquinoline alkaloid cotarnine, featuring an isoquinolinium core fused with a 1,3-dioxolo ring and bearing 4-methoxy and 6-methyl substituents [1]. The compound is obtained as the iodide salt of cotarnine, itself an oxidative degradation product of the phthalide isoquinoline alkaloid noscapine (narcotine) isolated from Papaver somniferum [2]. Cotarnine iodide exists as a yellow crystalline solid, soluble in methanol and water, with recommended long-term storage at −20 °C and short-term storage at 2–8 °C [3]. Historically, cotarnine salts (principally the chloride, known as Stypticin) were employed as uterotonic hemostatic agents; contemporary research interest centers on the cotarnine scaffold as a privileged intermediate for the synthesis of bioactive noscapinoids and antitumor amino acid conjugates [4].

Why Cotarnine Iodide (CAS 30936-27-7) Cannot Be Freely Substituted by Other Cotarnine Salts or Noscapine-Derived Analogs in Research Procurement


The iodide counterion in cotarnine iodide (MW 347.15 g/mol) confers a molecular weight approximately 36% greater than that of cotarnine chloride (MW 255.70 g/mol) and 46% greater than the free base (MW 237.25 g/mol), directly affecting molar equivalence in stoichiometric calculations, gravimetric dosing, and solution preparation [1]. Storage requirements diverge markedly: cotarnine iodide requires refrigeration (2–8 °C short-term, −20 °C long-term), whereas cotarnine chloride is hygroscopic and deliquesces in moist air, demanding distinct handling protocols [2]. Pharmacologically, the parent scaffold cotarnine exhibits an IC₅₀ of 575.3 μM against 4T1 mammary carcinoma cells—2.67-fold weaker than noscapine (IC₅₀ 215.5 μM)—yet amino acid conjugation at the 6-position produces cotarnine–tryptophan with a 10.6-fold improvement in potency (IC₅₀ 54.5 μM), demonstrating that the scaffold's biological value is unlocked by derivatization rather than by the native alkaloid alone [3]. Furthermore, the iodide salt form is specifically employed as a synthetic precursor for iodination-mediated transformations and as a reference standard in oxidative degradation studies of noscapine, roles for which the chloride or free base are not direct surrogates [4].

Quantitative Comparative Evidence for Cotarnine Iodide (CAS 30936-27-7) Versus Closest Analogs: Salt Form, Scaffold Potency, Synthetic Utility, and Analytical Differentiation


Molar Mass Differentiation: Cotarnine Iodide vs. Cotarnine Chloride — A 36% Gravimetric Discrepancy with Direct Procurement Consequences

Cotarnine iodide (C₁₂H₁₄INO₃) has a molecular weight of 347.15 g/mol, compared to 255.70 g/mol for cotarnine chloride (C₁₂H₁₄ClNO₃), representing a 35.8% increase attributable to the replacement of chloride (35.45 g/mol) with iodide (126.90 g/mol) [1]. This mass differential means that 1.0 mmol of cotarnine iodide weighs 347.15 mg versus 255.70 mg for the chloride—a gravimetric discrepancy of 91.45 mg per mmol. For a researcher preparing equimolar solutions, failure to account for this difference would result in a 26.3% under-dosing error if the chloride molecular weight were incorrectly applied to the iodide salt [2].

Salt form selection Gravimetric dosing Molar equivalence Counterion effect

Antiproliferative Potency of the Cotarnine Scaffold: Direct IC₅₀ Comparison vs. Noscapine and Amino Acid Conjugates in 4T1 Mammary Carcinoma

In a head-to-head antiproliferative assay against 4T1 murine mammary carcinoma cells, the parent cotarnine scaffold exhibited an IC₅₀ of 575.3 μM, which is 2.67-fold less potent than noscapine (IC₅₀ = 215.5 μM) and 10.6-fold less potent than the cotarnine–tryptophan amino acid conjugate 10i (IC₅₀ = 54.5 μM) [1]. Notably, noscapine–amino acid conjugates were systematically more potent than their cotarnine counterparts: noscapine–tryptophan (6i, IC₅₀ = 16.3 μM) was 3.3-fold more potent than cotarnine–tryptophan (10i), and noscapine–phenylalanine (6h, IC₅₀ = 11.2 μM) was the most potent compound in the series [1]. Annexin V/propidium iodide flow cytometry confirmed that the improved antiproliferative activity of compounds 6h, 6i, and 10i correlated with enhanced apoptotic induction compared to both noscapine and cotarnine [1].

Antitumor activity Tetrahydroisoquinoline alkaloids IC₅₀ comparison Tubulin-targeting agents

Hemostatic Activity Profile: Cotarnine Salts vs. Epinephrine and Structurally Related Alkaloids in a Classical Comparative Pharmacology Model

In a systematic comparative study of local hemostatic agents published by Hanzlik (1918), epinephrine (1:1000 solution and 1 mg powdered tablets) was characterized as an efficient hemostatic for small superficial wounds with prompt peripheral vasoconstriction in the rabbit ear model, whereas stypticin (cotarnine hydrochloride, 10% solution) and styptol (cotarnine phthalate, 10% solution) were explicitly found to be 'inefficient as local hemostatics, even after long periods of and repeated application,' with hemorrhage 'tending to be somewhat aggravated' after application [1]. In direct vasoconstriction assays, styptol and stypticin (10% solutions) were 'inactive and inefficient' and produced relaxation of frog vessels and uterine vessels, in contrast to epinephrine's prompt vasoconstrictor action [1]. A separate comparative study (1925) across four related alkaloids—hydrastine, hydrastinine, narcotine (noscapine), and cotarnine—demonstrated that cotarnine and hydrastinine excite the isolated rabbit uterus 'much more strongly than their parent substances' (hydrastine and narcotine, respectively) and that hydrastinine produces a more pronounced and longer-lasting pressor effect on blood pressure than cotarnine [2].

Hemostatic agents Vasoconstriction Cotarnine salts Historical pharmacology

Analytical Quantitation Limits in Biological Matrices: Cotarnine vs. Noscapine vs. Narcotoline by Coupled-Column Liquid Chromatography

A validated coupled-column liquid chromatography method with UV detection at 310 nm for the simultaneous determination of noscapine and its metabolites in deproteinized plasma established limits of quantitation (LOQ) of 9 ng/mL for noscapine, 13 ng/mL for cotarnine, and 20 ng/mL for narcotoline [1]. Within-day precision (relative standard deviation) was better than 6% for all three analytes, and absolute recoveries exceeded 82% [1]. In a complementary stability-indicating TLC-densitometric method, cotarnine exhibited linearity in the range of 0.4–3.2 μg/band with r² = 0.9989, while noscapine showed linearity of 1.0–10.0 μg/band with r² = 0.9998 [2]. The distinct Rf values of cotarnine versus noscapine and the other degradation products (meconine, opianic acid) confirm that the iodide salt can serve as a well-resolved reference standard for stability-indicating quality control methods [2].

Bioanalytical method LC-UV quantitation Noscapine metabolites Pharmacokinetic studies

Synthetic Utility as a Noscapine Precursor: Cotarnine Iodide Enables Total Synthesis of α- and β-Noscapine via Condensation with Meconine

The cotarnine scaffold serves as the essential isoquinoline building block for the total synthesis of both α- and β-noscapine. The pioneer synthesis by Perkin and Robinson condensed cotarnine 19 with meconine 96 in the presence of K₂CO₃ to produce a racemic mixture of α- and β-noscapine; resolution with 1-bromocamphor sulfonic acid and fractional crystallization afforded α-noscapine 95a [1]. Shono and co-workers subsequently improved this approach by reacting 3-bromo-meconine with the iminium salt of cotarnine in Zn/CH₃CN, yielding a 3:2 ratio of α- and β-noscapine [1]. For β-noscapine synthesis, Robinson and Hope condensed nitromeconine 134 with cotarnine 19 to produce nitro-noscapine 135, which upon reduction with SnCl₂/HCl, conversion to the hydrazine, and reaction with Cu(OAc)₂ afforded (−)-β-noscapine 95c [1]. The oxidative degradation of (S,R)-noscapine itself affords cotarnine in 90% yield at gram scale, establishing a circular synthetic relationship where the iodide salt form of cotarnine is employed for iodination-mediated transformations .

Total synthesis Noscapine synthesis Isoquinoline alkaloid Synthetic intermediate

Evidence-Backed Procurement Scenarios for Cotarnine Iodide (CAS 30936-27-7): When the Iodide Salt Is the Scientifically Justified Choice


Noscapinoid Medicinal Chemistry: Synthesis of Amino Acid Conjugates and Tubulin-Targeting Antitumor Candidates

Based on the demonstrated 10.6-fold improvement in antiproliferative potency achieved by tryptophan conjugation at the 6-position of the cotarnine scaffold (IC₅₀ reduction from 575.3 μM to 54.5 μM against 4T1 cells), cotarnine iodide serves as a starting material for amino acid derivatization programs targeting tubulin [1]. The iodide salt form is compatible with the nucleophilic displacement and coupling conditions required for 6-position functionalization, and its defined stoichiometry (MW 347.15 g/mol) enables precise molar calculations for parallel library synthesis. The established synthetic precedent—20 amino acid conjugates synthesized and evaluated under uniform conditions—provides a validated experimental framework for structure–activity relationship expansion [1].

Pharmacokinetic and Metabolic Fate Studies of Noscapine: Use as a Certified Reference Standard for Bioanalytical Method Validation

Cotarnine iodide is employed as a characterized reference standard for the quantification of cotarnine—a primary oxidative metabolite of noscapine—in plasma and other biological matrices. The validated coupled-column LC-UV method provides a cotarnine LOQ of 13 ng/mL with within-day precision better than 6% RSD and absolute recovery above 82%, while the complementary TLC-densitometric method confirms linearity (r² = 0.9989) over 0.4–3.2 μg/band with distinct Rf resolution from noscapine, meconine, and opianic acid [2]. These established analytical parameters enable reliable multi-analyte pharmacokinetic profiling without the need for de novo method development [3].

Total Synthesis of Noscapine and Noscapine Analogs: Cotarnine as the Isoquinoline Building Block

For laboratories pursuing total synthesis of noscapine or non-natural noscapinoids, cotarnine iodide provides a pre-formed tetrahydroisoquinoline scaffold that eliminates the need for multi-step construction of the isoquinoline core. The established condensation with meconine (or substituted meconine derivatives) directly yields the noscapine skeleton, and the reciprocal oxidative degradation of noscapine regenerates cotarnine in 90% yield at gram scale, enabling a sustainable circular synthetic strategy [4]. The iodide salt form offers operational advantages for iodination-mediated transformations (e.g., iodo-β-narcotine route to β-noscapine) and 9-position halogenation reactions described in the review literature [4].

Historical and Comparative Pharmacological Investigations: Reference Compound for Studying Structure–Activity Relationships Among Isoquinoline Alkaloids

The well-documented comparative pharmacology of cotarnine versus hydrastinine, hydrastine, and narcotine—spanning uterotonic, vasopressor, and hemostatic endpoints in rabbit, frog, and feline models—positions cotarnine iodide as a historically characterized reference compound for investigating the pharmacophoric contributions of the tetrahydroisoquinoline core and the impact of oxidative degradation on biological activity [5]. The finding that cotarnine and hydrastinine excite the isolated uterus 'much more strongly than their parent substances' while losing the convulsant and cardiotoxic properties of hydrastine and narcotine provides a clear structure–activity teaching model for academic pharmacology laboratories [5].

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